N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is a compound that features a furan ring and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave reactors to enhance reaction efficiency and yield. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidants for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydrofuran derivatives, and substituted furan compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with molecular targets such as proteins and enzymes. The furan ring and acenaphthylene moiety facilitate binding to these targets, leading to various biological effects. The compound’s activity is attributed to its ability to form stable complexes with metal ions and interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A similar compound with a furan ring and hydrazide moiety.
Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.
Uniqueness
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its combination of a furan ring and acenaphthylene moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential cytotoxic activity make it a valuable compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-11-14-4-2-10-21-14)16-9-8-13-7-6-12-3-1-5-15(16)17(12)13/h1-5,8-10H,6-7,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBROZJPPYPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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